molecular formula C12H10N4O2S B12920612 6-(Phenylmethanesulfonyl)-5H-purine CAS No. 919802-89-4

6-(Phenylmethanesulfonyl)-5H-purine

Cat. No.: B12920612
CAS No.: 919802-89-4
M. Wt: 274.30 g/mol
InChI Key: GMGCGSKYISIIQJ-UHFFFAOYSA-N
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Description

6-(Phenylmethanesulfonyl)-5H-purine is a synthetic purine derivative designed for biochemical and pharmacological research. Purines are nitrogen-containing heterocycles that serve as fundamental building blocks in nucleic acids and are involved in numerous intracellular signaling pathways. As a modified purine, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules, particularly in the areas of anticancer and antiviral agent discovery. The structural motif of a sulfonyl group at the 6-position is often explored to modulate the compound's reactivity, solubility, and interaction with biological targets such as enzymes and receptors. Researchers can utilize this chemical as a key intermediate or precursor for further synthetic elaboration, enabling the study of structure-activity relationships. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919802-89-4

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-benzylsulfonyl-5H-purine

InChI

InChI=1S/C12H10N4O2S/c17-19(18,6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,10H,6H2

InChI Key

GMGCGSKYISIIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NC3=NC=NC32

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 6 Phenylmethanesulfonyl 5h Purine

General Methodologies for Purine (B94841) Nucleus Synthesis

The synthesis of the fundamental purine ring system is a cornerstone of heterocyclic chemistry, achievable through both biological and chemical pathways. In biological systems, the de novo synthesis pathway constructs the purine ring step-by-step upon a ribose-5-phosphate (B1218738) scaffold. bioone.orgnih.gov This intricate enzymatic process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and utilizes amino acids such as glycine, glutamine, and aspartate, along with carbon dioxide and formate (B1220265) derivatives, as building blocks. bioone.orgpeoi.netmedmuv.com The pathway proceeds through key intermediates, including 5-aminoimidazole ribonucleotide (AIR), culminating in the formation of inosinate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. medmuv.com

From a chemical synthesis perspective, the most prominent method is the Traube purine synthesis. This classical approach typically involves the condensation of a substituted pyrimidine (B1678525) with a source of the C8 carbon, often formic acid or a derivative thereof. The process generally starts with a 4,5-diaminopyrimidine (B145471) which is reacted with formic acid, leading to cyclization and the formation of the purine ring. This method's versatility allows for the preparation of a wide array of substituted purines by varying the substituents on the initial pyrimidine precursor.

Targeted Synthesis of 6-Substituted Purine Scaffolds

The development of purine derivatives with diverse functionalities at the C6 position is of significant interest due to their wide range of biological activities. elsevierpure.comnih.gov A common and efficient strategy for accessing these compounds involves using commercially available 6-halopurines, most notably 6-chloropurine (B14466), as a versatile starting material. scielo.org.mxresearchgate.net The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles.

Common synthetic approaches include:

Nucleophilic Aromatic Substitution (SNAr): This is the most direct method, where 6-chloropurine is treated with nucleophiles such as amines, thiols, or alkoxides to yield the corresponding 6-substituted purines. scielo.org.mxresearchgate.net These reactions are often carried out in the presence of a base in a suitable solvent.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and Stille couplings, have been effectively employed for creating carbon-carbon bonds at the C6 position. elsevierpure.comnih.gov For instance, reacting a 6-halopurine with a boronic acid (Suzuki) or an organostannane (Stille) in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or vinyl groups. elsevierpure.comnih.gov

The following table provides examples of 6-substituted purines synthesized from 6-chloropurine precursors.

Starting MaterialReagent/Coupling PartnerReaction TypeResulting 6-SubstituentReference
2-Amino-6-chloropurineVarious aminesSNArSubstituted amino groups scielo.org.mx
6-ChloropurineMorpholineSNArMorpholino researchgate.net
6-Halopurine RibosideProtected 4-boronophenylalanineSuzuki CouplingPhenylalanine nih.gov
2'-Deoxyguanosine O⁶-tosylateVinyltributylstannaneStille CouplingVinyl elsevierpure.com

Introduction of the Phenylmethanesulfonyl Moiety at Purine C6

The specific synthesis of 6-(phenylmethanesulfonyl)-5H-purine is not explicitly detailed in readily available literature, but its structure suggests a logical synthetic pathway proceeding via a C6-thioether intermediate. Direct C-sulfonylation of the purine ring is challenging; therefore, a multi-step approach is the most plausible route. This typically involves two key transformations:

Formation of a C6-Sulfide: A 6-mercaptopurine (B1684380) derivative is reacted with a benzyl (B1604629) halide (e.g., benzyl chloride or bromide) in an S-alkylation reaction to form 6-(benzylthio)purine. Alternatively, a 6-halopurine can be reacted with phenylmethanethiol.

Oxidation of the Sulfide (B99878): The resulting 6-(benzylthio)purine is then oxidized to the corresponding sulfone. This oxidation is a standard transformation in organic synthesis.

A viable alternative involves the direct reaction of 6-chloropurine with a sulfinate salt, such as sodium phenylmethanesulfinate. This reaction leverages the nucleophilicity of the sulfinate anion to displace the chloride at the C6 position, forming the C-S bond and establishing the sulfone oxidation state in a single step. mdpi.com

Sulfonylation Reactions and Optimized Conditions

S-Alkylation: The reaction of 6-mercaptopurine with benzyl chloride is typically performed in the presence of a base (e.g., NaOH, K₂CO₃, or NaH) in a polar solvent like ethanol (B145695) or DMF. The base deprotonates the thiol, forming a more potent thiolate nucleophile that readily attacks the benzyl chloride.

Sulfide Oxidation: The oxidation of the 6-(benzylthio)purine intermediate to the sulfone requires a strong oxidizing agent. Common reagents for this transformation include:

Meta-chloroperoxybenzoic acid (m-CPBA): Using two or more equivalents of m-CPBA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature typically yields the sulfone.

Oxone® (Potassium peroxymonosulfate): This is an effective and environmentally benign oxidizing agent, often used in a biphasic solvent system or in polar solvents like methanol/water.

Hydrogen peroxide (H₂O₂): In the presence of a catalyst, such as tungstic acid, H₂O₂ can efficiently oxidize sulfides to sulfones.

In the alternative single-step route, 6-chloropurine would be heated with sodium phenylmethanesulfinate in a polar aprotic solvent like DMF or DMSO to facilitate the nucleophilic aromatic substitution.

The following table outlines plausible conditions for the synthesis.

StepReagentsSolventTemperatureKey Considerations
Route 1: S-Alkylation 6-Mercaptopurine, Benzyl chloride, K₂CO₃DMFRoom Temp.Ensures formation of the sulfide precursor.
Route 1: Oxidation 6-(Benzylthio)purine, m-CPBA (2.2 eq.)DCM0 °C to RTCareful control of stoichiometry prevents stopping at the sulfoxide (B87167) stage.
Route 2: Direct SNAr 6-Chloropurine, Sodium phenylmethanesulfinateDMF or DMSO80-120 °CRequires heating to drive the substitution with the less-nucleophilic sulfinate.

Regioselectivity in Purine Sulfonylation Processes

Regioselectivity is a paramount concern in purine chemistry due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9) in the heterocyclic core. When attempting direct sulfonylation of an unprotected purine with sulfonyl chlorides, the reaction overwhelmingly occurs on the imidazole (B134444) ring nitrogens, leading to N-sulfonylated products. researchgate.net Studies consistently show that N9-sulfonylation is the major outcome, although N7-isomers can also form depending on the reaction conditions and the substituents already on the purine ring. researchgate.netnih.govub.edu

However, for the synthesis of this compound, the issue of regioselectivity is elegantly controlled by the choice of starting material. By beginning with a purine that is already functionalized at the C6 position (e.g., 6-chloropurine or 6-mercaptopurine), the subsequent chemical transformations are directed specifically to that site. researchgate.netacgpubs.org The inherent reactivity of the C6-leaving group or C6-thiol dictates the position of the incoming phenylmethanesulfonyl moiety, thereby circumventing the competing N-sulfonylation pathways and ensuring the desired C6-substituted regioisomer.

Derivatization and Functionalization of the Phenylmethanesulfonyl Group

Once this compound is synthesized, the phenyl ring of the sulfonyl moiety provides a handle for further chemical modification. This allows for the creation of a library of related compounds to explore structure-activity relationships. The benzyl group is amenable to standard electrophilic aromatic substitution reactions. Potential derivatizations could include:

Nitration: Treatment with nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the para-position of the phenyl ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved under Friedel-Crafts conditions, though the electron-withdrawing nature of the sulfonyl group can make these reactions challenging.

Such derivatization strategies are seen in the synthesis of related purine analogs, where substituted phenylsulfonyl chlorides are used to prepare a series of 9-((4-substituted phenyl)sulfonyl)purines, demonstrating the feasibility of introducing diversity on the phenyl ring. nih.gov

Novel Synthetic Approaches and Chemo-enzymatic Pathways for Purine Sulfones

Modern synthetic chemistry offers innovative pathways that can be applied to the synthesis of complex molecules like purine sulfones. While direct chemo-enzymatic synthesis of a C6-sulfonylpurine has not been widely reported, a hybrid approach combining enzymatic and chemical steps is highly feasible.

Enzymes, particularly purine nucleoside phosphorylases (PNPs), are powerful tools for the synthesis of the core purine nucleoside structure. nih.govresearchgate.net These enzymes can catalyze the formation of the glycosidic bond between a purine base and a sugar phosphate, often with high regio- and stereoselectivity. nih.govgoogle.com A novel strategy could involve:

Enzymatic Synthesis of the Core: A precursor like 6-chloro-9-(β-D-ribofuranosyl)purine could be synthesized enzymatically. For instance, an engineered E. coli purine nucleoside phosphorylase could catalyze the reaction between 6-chloropurine and a suitable sugar donor. researchgate.net

Chemical Introduction of the Sulfone: The enzymatically produced 6-chloropurine nucleoside would then be subjected to the chemical steps described previously (reaction with a sulfinate or a thiol followed by oxidation) to install the phenylmethanesulfonyl group.

This chemo-enzymatic approach merges the high selectivity and mild conditions of enzymatic reactions for constructing the sensitive nucleoside core with the robustness of traditional organic chemistry for the introduction of the sulfone functionality. google.combeilstein-journals.org Furthermore, advances in photoredox catalysis and other radical-based methods are opening new avenues for C-H functionalization, which could potentially be applied to the direct, late-stage modification of the purine core or the phenylmethanesulfonyl group in the future. researchgate.net

Computational Chemistry and Mechanistic Modeling of 6 Phenylmethanesulfonyl 5h Purine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(Phenylmethanesulfonyl)-5H-purine, these calculations would provide insights into its reactivity, stability, and electronic characteristics.

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A hypothetical Frontier Molecular Orbital Analysis of this compound would likely reveal the distribution of electron density. The HOMO is expected to be localized on the electron-rich purine (B94841) ring, while the LUMO may be distributed across the phenylmethanesulfonyl group, which acts as an electron-withdrawing moiety. The energy gap would provide a quantitative measure of the molecule's reactivity; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (Arbitrary Units) Interpretation
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.

Aromaticity Indices and Stability Assessments of the Purine System

The purine core of this compound is an aromatic system, which contributes significantly to its stability. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its protein target.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

While specific biological targets for this compound have not been identified in the searched literature, purine analogs are known to interact with a wide range of proteins, including kinases and polymerases. A docking study would involve placing the 3D structure of the compound into the binding site of a potential target protein.

The simulation would predict various binding poses and calculate a docking score for each, which is an estimation of the binding affinity. The results would suggest the most likely binding mode and the strength of the interaction.

Analysis of Intermolecular Interactions and Binding Site Characteristics

A detailed analysis of the docked poses would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the purine ring could form hydrogen bonds with amino acid residues in the binding pocket, while the phenyl group could engage in hydrophobic interactions. The sulfonyl group could also act as a hydrogen bond acceptor.

Table 2: Predicted Intermolecular Interactions for a Hypothetical Docking of this compound

Interaction Type Potential Interacting Groups on Compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Purine nitrogens, Sulfonyl oxygens Serine, Threonine, Aspartate, Glutamate
Hydrophobic Interactions Phenyl ring, Purine ring Leucine, Isoleucine, Valine, Phenylalanine

Molecular Dynamics Simulations (In Silico)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, both alone in a solvent and in complex with a potential protein target, would reveal its conformational flexibility and the stability of its interactions. The simulation would track the movements of atoms and the changes in molecular conformation, providing a more realistic picture of the molecule's behavior in a biological environment. The stability of the predicted binding mode from docking studies could be further validated through MD simulations by observing whether the key interactions are maintained over the simulation time.

Conformational Dynamics and Stability of this compound

The three-dimensional shape of a molecule is fundamental to its biological function. Conformational analysis of this compound reveals the various spatial arrangements the molecule can adopt and their relative stabilities. This is achieved through computational methods such as molecular mechanics calculations and quantum mechanics optimizations. These analyses identify low-energy conformations, which are the most likely to be biologically relevant.

Illustrative Conformational Energy Profile:

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%)
1650.0075.3
2-1701.2515.1
3-552.509.6
This table presents hypothetical data for illustrative purposes.

The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonds and van der Waals forces. The phenyl and purine rings may engage in pi-stacking interactions, further stabilizing certain conformations. Understanding the conformational preferences of this compound is a prerequisite for studying its interactions with biological macromolecules.

Ligand-Protein Complex Dynamics and Interaction Analysis

To understand the potential mechanism of action of this compound, it is essential to study its interactions with protein targets. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. healthinformaticsjournal.com This method places the ligand in the binding site of a receptor and scores the different poses based on their predicted binding affinity.

Following docking, molecular dynamics simulations of the ligand-protein complex are performed to assess the stability of the binding mode and to characterize the key interactions in detail. nih.govmdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the specific amino acid residues that are crucial for the interaction. researchgate.net The dynamics of the complex can also provide insights into the residence time of the ligand in the binding pocket, a critical parameter for drug efficacy.

Illustrative Ligand-Protein Interaction Analysis:

Interacting ResidueInteraction TypeDistance (Å)
Lys78Hydrogen Bond2.8
Phe145Pi-Stacking4.5
Val126Hydrophobic3.9
Asp144Hydrogen Bond3.1
This table presents hypothetical data for illustrative purposes.

Analysis of the MD trajectories can quantify the frequency and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, providing a detailed map of the binding interface. This information is invaluable for the rational design of more potent and selective analogs.

In Silico ADME/T Predictions for Research Compound Profiling (excluding safety/toxicity)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. nih.govmdpi.comtechnologynetworks.com In silico models provide a rapid and cost-effective means of predicting these properties in the early stages of drug discovery. nih.govnih.gov

Computational Assessment of Absorption and Distribution Parameters

Computational models are used to predict key physicochemical properties that influence a compound's absorption and distribution. These include parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These properties are calculated based on the chemical structure of this compound.

Furthermore, predictive models can estimate the likelihood of oral bioavailability and blood-brain barrier penetration. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized compounds.

Illustrative Predicted ADME Properties:

PropertyPredicted ValueInterpretation
LogP2.75Optimal lipophilicity for cell permeability
LogS-3.5Moderate aqueous solubility
PSA95 ŲLikely good intestinal absorption
H-bond Donors1Favorable for membrane permeation
H-bond Acceptors6Favorable for membrane permeation
This table presents hypothetical data for illustrative purposes.

These predictions help to identify potential liabilities in the ADME profile of this compound and guide chemical modifications to improve its pharmacokinetic properties.

Predictive Modeling of Metabolic Stability and Transformations

The metabolic stability of a compound determines its half-life in the body. In silico models can predict the likelihood of a compound being metabolized by key enzyme families, such as the cytochrome P450s. nih.govmdpi.com These models identify potential sites of metabolism on the molecule, which are regions susceptible to enzymatic modification.

For this compound, potential sites of metabolism could include the phenyl ring (hydroxylation) or the purine core. Predictive models can also forecast the likely metabolites that would be formed. This information is crucial for understanding the compound's clearance from the body and for identifying any potentially reactive metabolites.

Illustrative Predicted Metabolic Profile:

Metabolic ReactionEnzyme FamilySite of MetabolismPredicted Stability
Aromatic HydroxylationCYP3A4Phenyl RingModerate
N-dealkylationCYP2D6Purine RingLow
SulfoxidationFMOSulfonyl GroupHigh
This table presents hypothetical data for illustrative purposes.

By providing a comprehensive computational profile of this compound, these in silico methods enable a more informed and efficient progression of this compound through the drug discovery pipeline.

Structure Activity Relationship Sar Investigations of 6 Phenylmethanesulfonyl 5h Purine Analogues

Positional Isomerism and Substituent Effects on In Vitro Biological Responses

The arrangement of substituents on the purine (B94841) ring of 6-(phenylmethanesulfonyl)-5H-purine analogues plays a pivotal role in determining their biological efficacy. Studies have systematically explored the impact of altering substituent positions and introducing various functional groups on the purine core.

The position of the sulfonyl group on the purine ring is a critical determinant of activity. While the parent compound features the phenylmethanesulfonyl group at the C6 position, relocation of this moiety to other positions, such as N9, can dramatically alter the biological profile. For instance, studies on 9-sulfonylpurine derivatives have shown that this isomeric form can exhibit potent antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net

Furthermore, the introduction of additional substituents on the purine ring has been a key strategy in SAR investigations. The nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the presence of an amino or morpholino group at the C6 position, in conjunction with a sulfonyl moiety at N9, has been shown to enhance antiproliferative effects. researchgate.net Conversely, modifications at the C2 and C8 positions have also been explored to modulate activity and selectivity.

Compound IDPurine SubstitutionBiological Activity Profile
A 6-(Phenylmethanesulfonyl)Baseline activity
B 9-(Phenylmethanesulfonyl)Often shows increased antiproliferative activity compared to C6-isomers. researchgate.netresearchgate.net
C 2-Amino-6-(phenylmethanesulfonyl)Introduction of an amino group at C2 can modulate kinase inhibitory activity. nih.gov
D 6-Amino-9-(phenylmethanesulfonyl)Exhibits significant antiproliferative effects in leukemia cell lines. researchgate.net

This table presents a generalized summary of the observed trends in biological activity based on positional isomerism and substitution on the purine ring.

Impact of Variations in the Phenylmethanesulfonyl Moiety on Activity Profiles

The phenylmethanesulfonyl moiety is a crucial component of the molecule, and its structural features significantly dictate the biological response. Researchers have investigated the effects of modifying both the aromatic phenyl ring and the sulfonyl bridge.

Aromatic Ring Substitutions and Their Influence on Biological Efficacy

The electronic nature and position of substituents on the phenyl ring of the phenylmethanesulfonyl group can profoundly impact the biological activity of the parent compound. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's polarity, solubility, and ability to form key interactions with target proteins.

For instance, a series of 9-((4-substituted phenyl)sulfonyl)-6-(4-substituted phenyl)purines were synthesized and evaluated for their anticancer activity. nih.gov The results indicated that substitutions on the phenylsulfonyl moiety significantly influenced their cytotoxic effects. Generally, electron-withdrawing groups on the phenyl ring have been shown to enhance the antiproliferative activity of certain purine derivatives.

Phenyl Ring Substituent (Position)General Effect on Biological Efficacy
UnsubstitutedBaseline activity
4-PhenoxyPotent cytotoxic activities observed in some purine analogues. nih.govresearchgate.net
4-TrifluoromethylCan enhance cytotoxic activity. researchgate.net
4-ChloroOften leads to increased biological activity.
4-NitroGenerally enhances antiproliferative effects.

This table summarizes the general influence of various substituents on the phenyl ring on the biological efficacy of sulfonylated purine derivatives.

Modifications of the Sulfonyl Bridge and Resulting Activity Modulation

Studies have explored replacing the sulfonyl group with other linkers, such as sulfoxide (B87167) or ether linkages, to understand the importance of the sulfone for activity. nih.gov Furthermore, the introduction of a methylene (B1212753) group between the sulfonamide and the aryl ring in related purine derivatives has been shown to impact potency against certain kinases. researchgate.net Deletion of the sulfonamide moiety altogether has been reported to cause a significant reduction in the inhibitory activity of some purine-based kinase inhibitors, highlighting the crucial role of this functional group. nih.govoncotarget.com

Sulfonyl Bridge ModificationImpact on Activity Profile
Phenylmethanesulfonyl (SO2-CH2)Parent structure with baseline activity.
Phenylsulfonyl (SO2)Often exhibits potent biological activity. nih.govresearchgate.net
Phenylsulfinyl (SO)Can lead to a decrease in activity compared to the sulfone. nih.gov
Phenylthio (S)Generally shows reduced activity.
Introduction of a methylene spacerCan modulate potency, with effects dependent on the specific target. researchgate.net
Deletion of the sulfonyl moietyOften results in a significant loss of biological activity. nih.govoncotarget.com

This table outlines the observed modulation of biological activity resulting from modifications to the sulfonyl bridge.

Comprehensive Structure-Activity Landscape Analysis of Related Sulfonylated Purine Derivatives

A broader analysis of the SAR of various sulfonylated purine derivatives reveals several overarching themes. The nature of the substituent at the C6 position of the purine ring is a major determinant of biological activity. For example, replacing the phenylmethanesulfonyl group with arylpiperidine moieties has been shown to be essential for potent anticancer activity in some series. researchgate.net

Furthermore, the substituent at the N9 position plays a crucial role in modulating the activity of C6-substituted purines. The combination of a p-toluenesulfonyl group at N9 with an N6-(4-trifluoromethylphenyl)piperazine at C6 has yielded compounds with promising cytotoxic activities. researchgate.net This highlights the synergistic interplay between substituents at different positions on the purine scaffold.

Rational Design Principles for Optimized Analogues of this compound

Based on the extensive SAR investigations, several rational design principles have emerged for the development of optimized analogues of this compound with enhanced biological activity and selectivity.

Strategic Isomerism: Exploration of positional isomers, particularly moving the sulfonyl-containing moiety from the C6 to the N9 position, can be a fruitful strategy for discovering novel and potent compounds. researchgate.netresearchgate.net

Targeted Phenyl Ring Substitution: The introduction of specific electron-withdrawing groups, such as phenoxy or trifluoromethyl, at the para-position of the phenyl ring of the sulfonyl moiety is a promising approach to enhance efficacy. nih.govresearchgate.net

Judicious Purine Ring Decoration: The incorporation of small, hydrogen-bond donating or accepting groups at the C2 and C6 positions of the purine ring can be utilized to fine-tune activity and selectivity towards specific biological targets. researchgate.netnih.gov

Maintaining the Sulfonyl Moiety: The sulfonyl group appears to be a critical pharmacophoric element, and its removal often leads to a significant loss of activity. Therefore, retaining this functionality is a key principle in the design of new analogues. nih.govoncotarget.com

Synergistic Substituent Effects: The combination of optimal substituents at different positions of the purine and phenylsulfonyl moieties should be explored to exploit potential synergistic effects and achieve superior biological profiles. researchgate.net

By adhering to these design principles, medicinal chemists can more effectively navigate the chemical space around this compound to develop next-generation analogues with improved therapeutic potential.

In Vitro Biological Activities and Mechanistic Pathways of 6 Phenylmethanesulfonyl 5h Purine

In Vitro Antiproliferative and Cytotoxic Effects on Cell Lines

No specific studies evaluating the in vitro antiproliferative and cytotoxic effects of 6-(Phenylmethanesulfonyl)-5H-purine on any cancer cell lines were identified. Research on other purine (B94841) derivatives has demonstrated a wide range of antiproliferative activities. For instance, various 6,9-disubstituted purine analogues have shown promising cytotoxic activities against liver, colon, and breast cancer cell lines. These studies often involve determining the half-maximal inhibitory concentration (IC₅₀) to quantify the compounds' potency. However, no such evaluations for this compound have been reported.

Evaluation Across Diverse Cancer Cell Lines (In Vitro)

There is no available data from in vitro screenings of this compound against any panel of cancer cell lines. Typically, novel compounds in the purine class are tested against a variety of cell lines to assess the breadth and selectivity of their potential anticancer effects.

Cellular Growth Inhibition Assays and Dose-Response Profiling

Information regarding cellular growth inhibition assays, such as MTT or SRB assays, and the corresponding dose-response profiles for this compound is not available in the scientific literature. Such assays are fundamental in early-stage cancer research to understand a compound's potency and efficacy.

In Vitro Antimicrobial Efficacy Studies

No published research was found that investigates the in vitro antimicrobial efficacy of this compound. The purine scaffold is a common feature in many compounds explored for their antimicrobial properties.

Antibacterial Spectrum and Potency (In Vitro)

There are no reports on the in vitro antibacterial spectrum or potency of this compound against either Gram-positive or Gram-negative bacteria. Studies on other novel purine derivatives often assess their minimum inhibitory concentrations (MIC) against a range of bacterial strains.

Antifungal Activity Assessment (In Vitro)

No data exists on the in vitro antifungal activity of this compound. Other purine analogues have been evaluated for their efficacy against various fungal pathogens, such as Candida albicans.

In Vitro Antiviral Potential and Mechanisms

There is no information available from in vitro studies concerning the antiviral potential or the mechanistic pathways of this compound. The purine structure is central to many antiviral nucleoside analogues that are clinically used or are under investigation, which often work by inhibiting viral polymerases or other essential enzymes.

Investigation of Intracellular Signaling Pathways and Cellular Responses (In Vitro)

Analysis of Apoptosis Induction Mechanisms in Cell Lines

No data is available on the ability of this compound to induce apoptosis in any tested cell lines. Research into the intrinsic or extrinsic apoptotic pathways, including the activation of caspases or the release of mitochondrial factors like cytochrome c, has not been published for this compound.

Role in Cell Cycle Regulation and Arrest

There is no information available regarding the effect of this compound on cell cycle progression. Consequently, its potential to cause cell cycle arrest at any phase (e.g., G1, S, G2, or M) and the underlying molecular mechanisms, such as the modulation of cyclins or cyclin-dependent kinases (CDKs), are unknown.

Identification of Specific Target Proteins and Enzymes (In Vitro)

No in vitro studies have been published that identify the specific molecular targets of this compound. As such, there is no information on its potential interactions with any proteins or enzymes that would elucidate its mechanism of action.

Challenges and Future Perspectives in the Academic Research of 6 Phenylmethanesulfonyl 5h Purine

Synthetic Challenges and Opportunities for Novel Analogue Discovery

The synthesis of 6-(Phenylmethanesulfonyl)-5H-purine and its analogues presents both challenges and opportunities for the discovery of novel chemical entities. The primary synthetic routes to substituted purines often involve multi-step processes starting from precursors like 4,6-dichloro-5-nitropyrimidine. tubitak.gov.tr The introduction of the phenylmethanesulfonyl group at the C-6 position of the purine (B94841) ring is a critical step that can be influenced by the choice of reagents and reaction conditions.

Challenges:

Reactivity and Selectivity: The purine ring possesses multiple reactive sites, and achieving selective substitution at the C-6 position without affecting other positions, such as N-9, can be challenging. nih.gov The use of protecting groups may be necessary, adding to the number of synthetic steps. oncotarget.com

Sulfonyl Chemistry: The formation of the sulfonyl linkage requires specific reagents and conditions. Traditional methods often rely on sulfonyl chlorides, which can be moisture-sensitive and may not be compatible with all functional groups present in the purine precursor. researchgate.net

Purification: The purification of the final compound and its analogues from reaction byproducts can be complex, often requiring chromatographic techniques. nih.gov

Opportunities for Novel Analogue Discovery:

Despite these challenges, there are significant opportunities for the synthesis of novel analogues of this compound with potentially enhanced biological activities.

Modification of the Phenyl Ring: The phenyl group of the phenylmethanesulfonyl moiety offers a prime site for modification. Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric bulk of the entire substituent, potentially influencing its interaction with biological targets.

Substitution at Other Purine Positions: The exploration of derivatives with substitutions at other positions of the purine ring, such as C-2, C-8, and N-9, could lead to the discovery of compounds with improved potency and selectivity. tubitak.gov.traacrjournals.org

Development of Novel Synthetic Methodologies: The development of more efficient and greener synthetic methods, such as catalytic cross-coupling reactions, could streamline the synthesis of a diverse library of analogues. oncotarget.com

Advancements in In Vitro Mechanistic Elucidation Methodologies

Understanding the mechanism of action of this compound at the molecular level is crucial for its development as a potential therapeutic agent. Recent advancements in in vitro methodologies provide powerful tools for this purpose.

Key Methodologies:

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, in vitro assays using purified enzymes are essential. For instance, many purine analogues are known to target cyclin-dependent kinases (CDKs) or topoisomerases. nih.govaacrjournals.org

Cell-Based Assays: A variety of cell-based assays can be employed to assess the compound's effect on cellular processes such as proliferation, apoptosis, and cell cycle progression. tubitak.gov.tr

Target Deconvolution Techniques: Techniques such as chemical proteomics and affinity-based pulldown assays can be used to identify the direct cellular targets of the compound.

Reporter Gene Assays: These assays can be used to determine if the compound modulates specific signaling pathways within the cell.

Mechanistic Studies in Resistant Cell Lines: The use of cell lines that have developed resistance to known drugs can help to elucidate the mechanism of action of novel compounds and identify potential mechanisms of resistance. tubitak.gov.tr

Recent studies on purine biosynthesis have highlighted the importance of this pathway in persistent bacterial infections, suggesting that compounds targeting this pathway could have antimicrobial effects. nih.gov Investigating the impact of this compound on purine biosynthesis and salvage pathways could be a fruitful area of research. youtube.comyoutube.comyoutube.com

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental methods offers a synergistic approach to accelerate the research and development of novel compounds like this compound.

Computational Approaches:

Molecular Modeling and Docking: Computational docking studies can predict the binding mode and affinity of the compound to potential biological targets, providing insights into the structure-activity relationship (SAR). nih.govtandfonline.com

Quantum Mechanical (QM) Studies: QM methods can be used to understand the electronic structure, conformational preferences, and reactivity of the molecule, which are crucial for its interaction with biological systems. nih.govbohrium.com

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, helping to prioritize analogues with favorable drug-like properties. bohrium.com

Experimental Validation:

The predictions from computational studies must be validated through experimental work. For example, the binding affinities predicted by docking studies should be confirmed by in vitro binding assays. Similarly, the metabolic stability predicted by in silico models should be verified using in vitro metabolism assays. This iterative cycle of computational prediction and experimental validation is a powerful strategy for lead optimization. mdpi.com

The development of force fields for sulfonyl-containing compounds has improved the accuracy of molecular dynamics simulations, allowing for a better understanding of their dynamic behavior in a biological environment. nih.gov

Identification of Novel Biological Targets for Fundamental Therapeutic Exploration

A key aspect of future research on this compound is the identification of its novel biological targets to explore its full therapeutic potential. While purine analogues are known to target a range of proteins, the specific targets of this compound remain to be elucidated.

Potential Target Classes:

Kinases: The purine scaffold is a common feature in many kinase inhibitors. nih.gov Screening this compound against a panel of kinases could reveal novel inhibitory activities.

Topoisomerases: Some substituted purines have been identified as catalytic inhibitors of topoisomerase II, an important target in cancer therapy. aacrjournals.org

Enzymes of the Purine Salvage Pathway: As a purine analogue, the compound could potentially interfere with the purine salvage pathway, which is essential for nucleotide synthesis in some organisms. nih.gov

Riboswitches: Purine-binding riboswitches in bacteria represent a potential target for the development of novel antimicrobial agents. researchgate.net

The identification of novel targets can be achieved through a combination of computational approaches, such as reverse docking, and experimental methods like thermal shift assays and chemical proteomics. Unraveling the biological targets of this compound will be instrumental in guiding its future development for potential therapeutic applications in areas such as oncology, infectious diseases, or inflammatory conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 6-(Phenylmethanesulfonyl)-5H-purine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of the purine core using phenylmethanesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction monitoring via TLC or HPLC to track intermediate formation.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Purity validation using USP pharmacopeial standards for sulfonylated compounds, such as reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
    • Data Table :
ParameterSpecificationReference Standard
HPLC Retention Time8.2 ± 0.3 minutesUSP Albuterol RS
Purity Threshold≥98% (area normalization)USP General Chapters

Q. How can researchers ensure the stability of this compound during experimental storage?

  • Methodological Answer : Stability is influenced by temperature, light, and solvent choice. Recommendations include:

  • Storage at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
  • Use of protease-free buffers (e.g., 100 mM potassium phosphate, pH 7.0) to avoid unintended interactions in biochemical assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported inhibitory activity of this compound across biochemical assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protease specificity. Steps to address this:

Replicate Key Studies : Compare activity in standardized buffers (e.g., PBS vs. Tris-HCl) .

Control for Protease Variants : Test against purified serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.